molecular formula C8H10BrNO B11743293 Benzenemethanol, 4-bromo-2-(methylamino)- CAS No. 1849313-43-4

Benzenemethanol, 4-bromo-2-(methylamino)-

Cat. No.: B11743293
CAS No.: 1849313-43-4
M. Wt: 216.07 g/mol
InChI Key: HDBBZKRAAPCWNJ-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-bromo-2-(methylamino)- is an organic compound with the molecular formula C8H10BrNO It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 4-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-bromo-2-(methylamino)- typically involves the bromination of benzenemethanol followed by the introduction of the methylamino group. One common method is the bromination of benzenemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromobenzenemethanol is then reacted with methylamine under controlled conditions to introduce the methylamino group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The bromination and subsequent amination reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-bromo-2-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of benzenemethanol, 2-(methylamino)-.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-bromo-2-(methylamino)benzaldehyde or 4-bromo-2-(methylamino)benzoic acid .

Scientific Research Applications

Benzenemethanol, 4-bromo-2-(methylamino)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-bromo-2-(methylamino)- involves its interaction with specific molecular targets. The bromine and methylamino groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 4-bromo-2-(methylamino)- is unique due to the presence of both bromine and methylamino groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

1849313-43-4

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

[4-bromo-2-(methylamino)phenyl]methanol

InChI

InChI=1S/C8H10BrNO/c1-10-8-4-7(9)3-2-6(8)5-11/h2-4,10-11H,5H2,1H3

InChI Key

HDBBZKRAAPCWNJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Br)CO

Origin of Product

United States

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